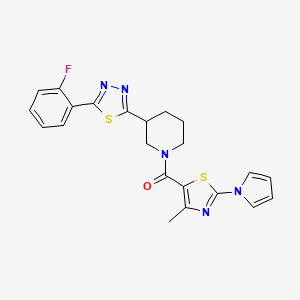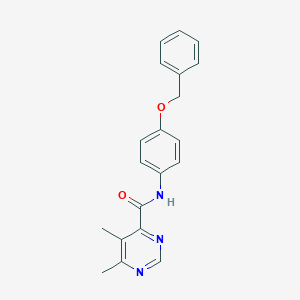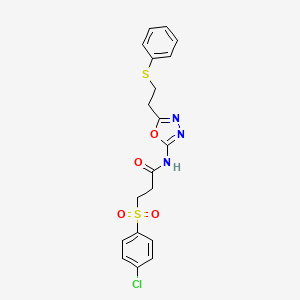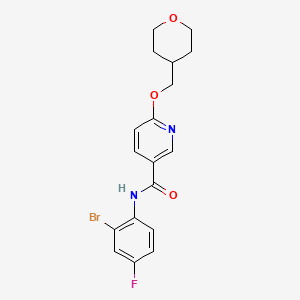
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazinane-1,1-dione, also known as 2-ACPT, is an organochlorine compound with a wide range of scientific applications. It is a derivative of thiazine, an aromatic heterocyclic compound, and is composed of an amine group and a chlorine group. 2-ACPT has a variety of uses in the scientific community, including its application in organic synthesis, as a catalyst, and in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
- A study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo[4,3-e][1,2,4]triazolo[1
,5-a]pyridine-5-carbonitrile and explored its derivatives for antifungal activity (Ibrahim et al., 2008).
Structural Analysis and Synthesis
- The molecular structure and synthesis of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione have been examined, highlighting the importance of chlorophenyl rings in the structure (Lastovickova et al., 2018).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives, including compounds with chlorophenyl groups, have been studied for their corrosion inhibition performance on iron, using quantum chemical and molecular dynamics simulation (Kaya et al., 2016).
Antimicrobial Agents
- The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its application as antimicrobial agents has been explored (Sah et al., 2014).
Synthesis of Derivatives
- Research has been conducted on the synthesis of various derivatives of 4-amino antipyrine containing 1,3-thiazinan-4-one, demonstrating the versatility of this chemical structure (Alsahib & Baqer, 2021).
Synthesis and Characterization
- New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione have been synthesized and characterized (AL-Hiti & Abdalgabar, 2022).
Antitumor Activity
- Substituted 2-benzylidenebutane-1,3-dione and related analogues, including compounds with a 4-chlorophenyl group, have been evaluated for antitumor activity and molecular docking studies (Al-Suwaidan et al., 2015).
Antibacterial Agents
- The synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones and their evaluation as antibacterial agents has been investigated (Sheikh et al., 2009).
Fluorescent Properties
- Syntheses and fluorescent properties of complexes of Europium(III) with ligands including 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1, 3-dione have been studied (Ma Kunpen, 2015).
Anticancer Agents
- A computational approach was used to develop new anticancer agents based on the 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1, 3-diones structure (Sheikh et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-16(13,14)15/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQJVTIQROXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)

![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)



![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)



![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)

